

# Ftivazide synthesis protocol from vanillin and isonicotinic acid hydrazide

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## Compound of Interest

Compound Name: Ftivazide

Cat. No.: B12484818

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## Application Notes and Protocols for the Synthesis of Ftivazide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Ftivazide**, a Schiff base synthesized from vanillin and isonicotinic acid hydrazide, is a compound of interest in medicinal chemistry, particularly in the development of antitubercular agents.[1][2] Its mechanism of action is believed to involve the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][3][4] This document provides a detailed protocol for the synthesis of **Ftivazide**, compiled from established laboratory procedures. The straightforward condensation reaction yields the hydrazone product, which can be readily purified. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow to aid in reproducibility.

### Introduction

**Ftivazide**, also known as isonicotinic acid vanillylidenehydrazide, is a hydrazone derivative of isonicotinic acid.[5][6] As a prodrug, it is thought to be activated within the mycobacterial cell, where it then interferes with essential cell wall synthesis pathways.[1][3] The synthesis of **Ftivazide** is achieved through the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde)

with isonicotinic acid hydrazide (isoniazid), a common antituberculosis drug.<sup>[2]</sup> This reaction is a classic example of Schiff base formation, a versatile and widely used reaction in organic and medicinal chemistry.<sup>[7][8]</sup> The resulting compound has a molecular formula of C<sub>14</sub>H<sub>13</sub>N<sub>3</sub>O<sub>3</sub> and a molecular weight of 271.27 g/mol .<sup>[5][9]</sup>

## Experimental Protocol

This protocol details the synthesis of **Ftivazide** via the condensation of vanillin and isonicotinic acid hydrazide. The procedure is based on established methods and is suitable for standard laboratory settings.<sup>[2][10]</sup>

### Materials:

- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Isonicotinic acid hydrazide (Isoniazid)
- Methanol or Ethanol (95%)
- Reflux apparatus
- Stirring plate and magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Desiccator

### Procedure:

- Preparation of Reactant Solutions:
  - In a round-bottom flask, dissolve 10 mmol of isonicotinic acid hydrazide (1.371 g) in 20 mL of warm methanol.<sup>[2]</sup>
  - In a separate beaker, dissolve 10 mmol of vanillin (1.52 g) in 20 mL of methanol.<sup>[2]</sup>
- Reaction:

- Add the vanillin solution to the solution of isonicotinic acid hydrazide in the round-bottom flask.<sup>[2]</sup>
- Heat the mixture under reflux with continuous stirring. The reaction time may vary from 5 to 24 hours depending on the desired conversion and solvent system.<sup>[2][10]</sup> A common reflux temperature is approximately 80°C.<sup>[2]</sup>
- Isolation and Purification:
  - After the reflux period, reduce the volume of the solution by approximately half through evaporation.<sup>[2]</sup>
  - Allow the concentrated solution to cool to room temperature. Pale yellow or cream-colored crystals of **Ftivazide** should precipitate.<sup>[2]</sup>
  - Collect the crystals by filtration.<sup>[2][10]</sup>
  - Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.<sup>[2]</sup>
  - Dry the purified product in a desiccator.<sup>[2]</sup>

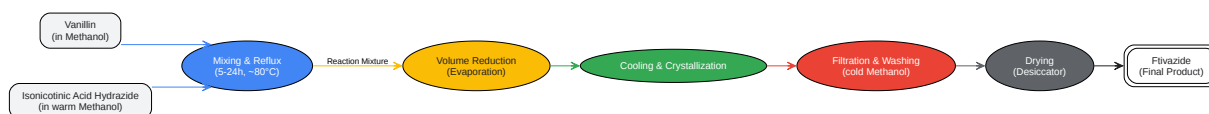
## Data Presentation

The following table summarizes the key quantitative data for the synthesis of **Ftivazide**.

Parameter	Value	Reference(s)
Reactants		
Vanillin	10 mmol (1.52 g)	[2]
Isonicotinic Acid Hydrazide	10 mmol (1.371 g)	[2]
Solvent		
Methanol or Ethanol (95%)	40 mL	[2][10]
Reaction Conditions		
Temperature	Reflux (approx. 80°C)	[2]
Time	5 - 24 hours	[2][10]
Product		
Appearance	Pale yellow / Cream-colored crystals	[2]
Molecular Formula	C <sub>14</sub> H <sub>13</sub> N <sub>3</sub> O <sub>3</sub>	[5][9]
Molecular Weight	271.27 g/mol	[5][9]

## Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **Ftivazide**.



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